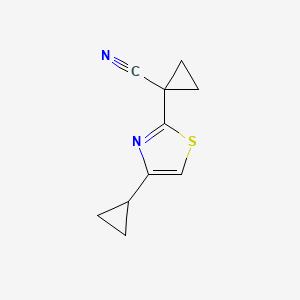
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C10H10N2S It is known for its unique structure, which includes a cyclopropyl group attached to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of 2-(4-cyclopropylthiazol-2-yl)acetonitrile with 1,2-dibromoethane. The reaction mixture is stirred at room temperature overnight, leading to the formation of the desired compound . The reaction conditions are mild, and the process involves the evolution of gas, indicating a chemical transformation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and mild reaction conditions makes it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The cyclopropyl and thiazole groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarbonitrile: A simpler compound with a cyclopropyl group and a nitrile group.
Thiazole derivatives: Compounds containing the thiazole ring, which may have similar biological activities.
Uniqueness
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile is unique due to the combination of the cyclopropyl group and the thiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Biologische Aktivität
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile, a heterocyclic compound, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies, drawing from various scientific sources.
- Chemical Formula : C10H10N2S
- Molecular Weight : 190.26 g/mol
- CAS Number : 1433707-68-6
Structural Features
The compound features a cyclopropyl group attached to a thiazole ring and a carbonitrile functional group, which may contribute to its biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds that inhibit the Wee1 kinase have shown promise in enhancing the efficacy of chemotherapy by preventing cell cycle arrest in p53-deficient tumors .
Table 1: Summary of Antitumor Studies
Structure-Activity Relationship (SAR)
The efficacy of thiazole derivatives often hinges on their structural characteristics. The presence of electron-withdrawing groups and specific substituents can enhance biological activity. For instance, modifications on the cyclopropyl moiety or variations in the thiazole ring can lead to significant changes in potency against cancer cells or pathogens .
Case Study 1: Antitumor Efficacy in Preclinical Models
A study evaluated the antitumor effects of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that certain derivatives effectively inhibited tumor growth in xenograft models by targeting key signaling pathways involved in cell proliferation and survival .
Case Study 2: Inhibition of Protein Kinases
Research focusing on the inhibition of protein kinases such as CDK2 and Abl revealed that specific thiazole derivatives could selectively inhibit these kinases at micromolar concentrations. This suggests that structural modifications could enhance selectivity and potency against targeted kinases relevant in cancer therapy .
Eigenschaften
Molekularformel |
C10H10N2S |
|---|---|
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2S/c11-6-10(3-4-10)9-12-8(5-13-9)7-1-2-7/h5,7H,1-4H2 |
InChI-Schlüssel |
HJXRATFSRIPFHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CSC(=N2)C3(CC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















